molecular formula C22H19N3O4S B11128020 (5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11128020
M. Wt: 421.5 g/mol
InChI Key: FRYGOSZFFRBLRG-YOAWELAASA-N
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Description

The compound (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a thiazole ring, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.

    Coupling Reactions: The triazole and thiazole rings are then coupled together using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of Substituents: The various substituents, such as the methoxyphenyl groups, are introduced through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can be compared with other similar compounds, such as:

    Triazolothiazoles: Other compounds in this class may have different substituents, leading to variations in biological activity and chemical properties.

    Benzothiazoles: These compounds have a similar thiazole ring but differ in the fused ring system.

    Imidazothiazoles: These compounds feature an imidazole ring fused with a thiazole ring, offering different chemical and biological properties.

The uniqueness of (5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substituents and the resulting chemical and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H19N3O4S/c1-27-16-7-5-4-6-15(16)13-19-21(26)25-22(30-19)23-20(24-25)11-9-14-8-10-17(28-2)18(12-14)29-3/h4-13H,1-3H3/b11-9+,19-13-

InChI Key

FRYGOSZFFRBLRG-YOAWELAASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=CC=C4OC)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=CC=C4OC)SC3=N2)OC

Origin of Product

United States

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